6-(3,5-dimethylpiperidin-1-yl)-5-nitro-N~2~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4-diamine
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Overview
Description
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring, a nitro group, and a pyrimidine core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4-DIAMINE involves multiple steps, typically starting with the preparation of the pyrimidine core. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.
Scientific Research Applications
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidine ring play crucial roles in its binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents on the piperidine ring or the nitro group. For example:
- 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-(3-METHOXYPROPYL)-5-NITROPYRIMIDINE-2,4-DIAMINE
- 6-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]-N-(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE These compounds share similar structural features but differ in their chemical properties and biological activities, highlighting the uniqueness of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITRO-N2-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-2,4-DIAMINE.
Properties
Molecular Formula |
C16H26N6O3 |
---|---|
Molecular Weight |
350.42 g/mol |
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H26N6O3/c1-10-6-11(2)9-21(8-10)15-13(22(23)24)14(17)19-16(20-15)18-7-12-4-3-5-25-12/h10-12H,3-9H2,1-2H3,(H3,17,18,19,20) |
InChI Key |
DEPNGHYNZRBTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3)C |
Origin of Product |
United States |
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